3-Ethoxypyridine-2-carboxylic acid

Descripción general

Descripción

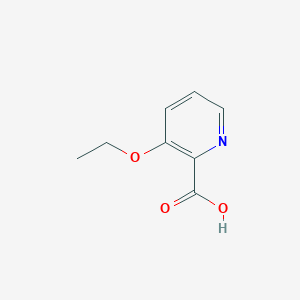

3-Ethoxypyridine-2-carboxylic acid is an organic compound belonging to the pyridinecarboxylic acid family. It is characterized by the presence of an ethoxy group attached to the third carbon of the pyridine ring and a carboxylic acid group at the second position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxypyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the ethoxylation of pyridine-2-carboxylic acid. This reaction typically requires the use of ethyl iodide and a base such as potassium carbonate under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves the use of more efficient and scalable methods. One such method includes the catalytic ethoxylation of pyridine-2-carboxylic acid using ethyl alcohol in the presence of a suitable catalyst.

Análisis De Reacciones Químicas

Types of Reactions: 3-Ethoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridinecarboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require the use of nucleophiles like amines or thiols.

Major Products:

Oxidation: Pyridine-2,3-dicarboxylic acid.

Reduction: 3-ethoxypyridine-2-methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Activity

Research has indicated that pyridine derivatives, including 3-ethoxypyridine-2-carboxylic acid, exhibit antimicrobial properties. A study evaluated the antimicrobial efficacy of various pyridine derivatives against Gram-positive bacteria, highlighting their potential use in developing new antibiotics.

Intermediate in Drug Synthesis

this compound serves as an intermediate in the synthesis of several pharmacologically active compounds. For instance, it can be transformed into various derivatives that target specific biological pathways, making it valuable in drug discovery and development .

Neuropharmacological Research

The compound has been explored for its potential neuropharmacological effects. Its derivatives have been studied for their activity as antagonists at serotonin and dopamine receptors, which are crucial targets in treating psychiatric disorders and nausea .

Agrochemical Applications

Pesticide Development

The synthesis of this compound is relevant in the development of agrochemicals, particularly pesticides. Its derivatives can enhance the efficacy of existing formulations or serve as novel agents against agricultural pests .

Synthesis and Industrial Applications

Chemical Synthesis

The compound is utilized as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for producing complex molecules used in both pharmaceuticals and industrial applications .

Production Processes

Recent advancements have focused on developing eco-friendly processes for the large-scale production of pyridine carboxylic acids, including this compound. These processes aim to improve yield and reduce environmental impact, making them commercially viable for industrial applications .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated significant activity, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Neuropharmacological Applications

Research investigating derivatives of this compound revealed promising results in receptor binding assays. Compounds derived from this acid showed antagonistic activity at serotonin receptors, indicating potential therapeutic uses in treating anxiety and nausea .

Mecanismo De Acción

The mechanism of action of 3-ethoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparación Con Compuestos Similares

Pyridine-2-carboxylic acid: Lacks the ethoxy group, making it less hydrophobic.

Pyridine-3-carboxylic acid (Niacin): Has the carboxylic acid group at the third position, altering its chemical properties.

Pyridine-4-carboxylic acid: The carboxylic acid group is at the fourth position, affecting its reactivity.

Uniqueness: 3-Ethoxypyridine-2-carboxylic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This modification can enhance its solubility in organic solvents and influence its reactivity in various chemical reactions .

Actividad Biológica

3-Ethoxypyridine-2-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a pyridine ring with an ethoxy group at the 3-position and a carboxylic acid group at the 2-position. This unique structure contributes to its solubility and reactivity, making it a valuable building block in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness varies depending on the microbial strain and concentration used.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This modulation can be beneficial in conditions characterized by excessive inflammation, such as arthritis and other chronic inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound acts as a ligand for various enzymes, potentially inhibiting their activity, which is crucial in metabolic pathways related to inflammation and infection.

- Receptor Binding : It may also bind to receptors involved in cellular signaling, altering pathways that regulate immune responses .

Case Studies and Research Findings

- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated that this compound had superior activity against certain bacterial strains compared to other derivatives .

- Anti-inflammatory Research : A recent investigation into the anti-inflammatory properties of various carboxylic acids highlighted that this compound significantly reduced inflammatory markers in vitro, suggesting its potential use in therapeutic applications for inflammatory diseases .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Pyridine-2-carboxylic acid | Lacks ethoxy group | Moderate antimicrobial activity |

| Pyridine-3-carboxylic acid (Niacin) | Carboxyl group at position 3 | Known for its role in metabolism |

| Pyridine-4-carboxylic acid | Carboxyl group at position 4 | Limited biological activity |

The presence of the ethoxy group in this compound enhances its hydrophobicity and solubility in organic solvents, which may contribute to its increased biological activity compared to other pyridine derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethoxypyridine-2-carboxylic acid, and how can reaction yields be maximized under varying conditions?

- Methodological Answer : The synthesis of pyridine-carboxylic acid derivatives often employs cyclocondensation or cross-coupling reactions. For example, a high-yield protocol for related compounds involves reacting 2-aminopyridine-3-carboxylic acid with cyclohexyl isocyanate in ethanol under reflux, achieving >80% yield . To optimize yields, parameters such as solvent polarity (ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst selection (e.g., piperidine for acid catalysis) should be systematically tested .

Q. How can high-performance liquid chromatography (HPLC) be effectively utilized to purify this compound and quantify its impurities?

- Methodological Answer : Reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (acidified with 0.1% trifluoroacetic acid) is recommended. Gradient elution (5–95% acetonitrile over 30 minutes) can resolve impurities like unreacted intermediates or byproducts. UV detection at 254 nm is suitable for quantification, with calibration curves validated using spiked standards .

Q. What are the standard protocols for assessing the acute toxicity of this compound in cellular models?

- Methodological Answer : Use human lung epithelial cells (e.g., BEAS-2B) or fetal liver cells for in vitro toxicity screening. Cells are exposed to serial dilutions of the compound (1–100 µM) for 24–72 hours, followed by viability assays (MTT or resazurin reduction). EC50 values should be calculated using nonlinear regression, with positive controls (e.g., cisplatin) to validate assay sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity data (e.g., antispasmodic vs. inactive profiles) may arise from structural variations or assay conditions. To address this, perform parallel assays using standardized protocols. For instance, compare the antitubercular activity of this compound derivatives against Mycobacterium tuberculosis H37Rv under identical MIC determination conditions (e.g., microdilution in Middlebrook 7H9 broth) . Additionally, computational docking studies can predict binding affinities to target enzymes like InhA or KatG .

Q. What spectroscopic techniques are most suitable for characterizing metal complexes involving this compound?

- Methodological Answer : Copper(II) complexes with pyridine-carboxylate ligands can be analyzed via FT-IR (to confirm carboxylate coordination), EPR (to assess geometric symmetry), and X-ray crystallography (for structural elucidation). Magnetic susceptibility measurements and DFT calculations further validate electronic configurations . For example, FT-IR peaks near 1600 cm⁻¹ indicate bidentate binding of the carboxylate group to metal centers .

Q. How do structural modifications at the pyridine ring influence the bioactivity and physicochemical properties of this compound?

- Methodological Answer : Introduce substituents (e.g., halogens, alkyl groups) at the 4-, 5-, or 6-positions of the pyridine ring and evaluate changes in lipophilicity (logP via shake-flask method), solubility (HPLC-based kinetic solubility assay), and bioactivity. For instance, electron-withdrawing groups (e.g., -Cl) enhance metabolic stability but may reduce solubility. SAR studies on antitubercular derivatives show that 3-ethoxy and 2-carboxylic acid groups are critical for target engagement .

Propiedades

IUPAC Name |

3-ethoxypyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-6-4-3-5-9-7(6)8(10)11/h3-5H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVCNUYGSSNMDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103878-09-7 | |

| Record name | 3-ethoxypyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.